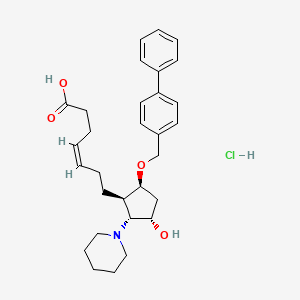

Vapiprost hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de Vapiprost est un médicament à petite molécule développé par GlaxoSmithKline. Il est un antagoniste puissant et spécifique du récepteur de la thromboxane A2. La thromboxane A2 est un composé impliqué dans divers processus physiologiques, notamment l'agrégation plaquettaire et la vasoconstriction. Le chlorhydrate de Vapiprost a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, les maladies respiratoires et les troubles du système immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de Vapiprost implique plusieurs étapes clés :

Résolution de la bicyclo[3.2.0]hept-2-ène-6-one : Ce composé est résolu par le complexe d'addition de l'alpha-méthylbenzylamine-bisulfite R-(+)- pour donner l'énantiomère 1S-(-)-.

Formation de la 3-endo-acétoxy-2-exo-bromobicyclo[3.2.0]heptan-6-one : Ceci est obtenu en traitant le composé résolu avec de la 1,3-dibromo-5,5-diméthylhydantoïne.

Réaction avec la pipéridine : Suivi d'une hydrolyse pour donner l'hydroxynorbornanone.

Alkylation avec le bromure de biphénylméthyle : Sous catalyse de transfert de phase pour donner la norbornanone.

Oxydation de Baeyer-Villiger : Suivi d'une réduction partielle avec de l'hydrure de diisobutylaluminium pour donner un aldéhyde.

Homologation en aldéhyde : En utilisant du méthoxyméthylène-phosphorane et un traitement ultérieur avec de l'acide chlorhydrique.

Condensation et estérification : L'aldéhyde est condensé avec du carboxypropyltriphénylphosphorane dans du tétrahydrofurane et estérifié avec du chlorure de trityle.

Inversion de la stéréochimie de l'alcool : Par oxydation avec un complexe de pyridine-trioxyde de soufre dans le diméthylsulfoxyde, suivie d'une réduction avec de l'hydrure de diisobutylaluminium.

Hydrolyse avec de l'acide chlorhydrique : Pour donner l'acide requis.

Méthodes de production industrielle

La production industrielle du chlorhydrate de Vapiprost suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction et des techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Vapiprost subit diverses réactions chimiques, notamment :

Oxydation : Conversion de l'hydroxynorbornanone en aldéhyde.

Réduction : Réduction partielle du produit d'oxydation de Baeyer-Villiger.

Substitution : Alkylation avec le bromure de biphénylméthyle.

Condensation : Formation de l'ester à partir de l'aldéhyde et du carboxypropyltriphénylphosphorane.

Réactifs et conditions courants

1,3-Dibromo-5,5-diméthylhydantoïne : Utilisée pour la bromation.

Pipéridine : Utilisée dans la réaction pour former l'hydroxynorbornanone.

Hydrure de diisobutylaluminium : Utilisé pour la réduction partielle.

Méthoxyméthylène-phosphorane : Utilisé pour l'homologation.

Complexe de pyridine-trioxyde de soufre : Utilisé pour l'oxydation.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires conduisant au produit final, le chlorhydrate de Vapiprost .

Applications de la recherche scientifique

Maladies cardiovasculaires : Il a été étudié pour sa capacité à prévenir l'agrégation plaquettaire et la vasoconstriction, ce qui en fait un traitement potentiel pour des affections comme la maladie coronarienne et l'ischémie myocardique.

Maladies respiratoires : Son rôle d'antagoniste du récepteur de la thromboxane A2 en fait un candidat pour le traitement de l'asthme et d'autres affections respiratoires.

Troubles du système immunitaire : Le chlorhydrate de Vapiprost a montré un potentiel dans la modulation des réponses immunitaires, ce qui le rend pertinent pour les maladies auto-immunes

Mécanisme d'action

Le chlorhydrate de Vapiprost exerce ses effets en antagonisant le récepteur de la thromboxane A2. La thromboxane A2 est impliquée dans l'agrégation plaquettaire et la vasoconstriction. En bloquant ce récepteur, le chlorhydrate de Vapiprost inhibe ces processus, ce qui entraîne une réduction de l'agrégation plaquettaire et une vasodilatation. Ce mécanisme le rend efficace dans le traitement des maladies cardiovasculaires et respiratoires .

Applications De Recherche Scientifique

Inflammatory Bowel Diseases

One of the prominent applications of Vapiprost is in the treatment of inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. Research indicates that Vapiprost can inhibit dextran sulfate-induced colitis in animal models, demonstrating its potential to reduce inflammation and structural damage in the colon .

Case Study: Dextran Sulfate-Induced Colitis

- Objective : Evaluate the anti-inflammatory effects of Vapiprost.

- Method : Mice were administered dextran sulfate to induce colitis, followed by treatment with Vapiprost.

- Results : Histological analysis showed significantly reduced inflammation in treated mice compared to controls .

Diabetic Retinopathy

Vapiprost has also been investigated for its effects on diabetic retinopathy. In studies involving diabetic mice, acute administration of Vapiprost resulted in significant arteriolar vasodilation, particularly in smaller vessels .

Table 1: Effects of Vapiprost on Retinal Vessel Diameters

| Group | Baseline Diameter (μm) | Diameter Post-Treatment (μm) | Change (%) |

|---|---|---|---|

| Diabetic (0.1 mg/kg) | 55.9 ± 1.3 | No significant change | 0 |

| Diabetic (1 mg/kg) | 55.9 ± 1.3 | 58.3 ± 1.1 | +4.3 |

| Control | 59.1 ± 1.1 | 59.2 ± 1.1 | +0.2 |

This study highlights the potential of Vapiprost in mitigating retinal vasoconstriction associated with diabetes, suggesting its role as a therapeutic agent for preventing diabetic complications .

Thrombotic Events and Vascular Diseases

Given its action as a thromboxane receptor blocker, Vapiprost is being explored for treating thrombotic events and occlusive vascular diseases. Its ability to inhibit platelet aggregation may provide a novel approach to managing conditions such as myocardial infarctions and strokes.

Case Study: Thrombotic Model

- Objective : Assess the efficacy of Vapiprost in preventing thrombosis.

- Method : Animal models were subjected to thrombotic challenges post-Vapiprost administration.

- Results : Significant reduction in thrombus formation was observed, indicating its potential as an anti-thrombotic agent .

Summary of Findings

The research surrounding this compound indicates promising applications across several medical domains:

- Inflammatory Bowel Diseases : Effective in reducing inflammation and structural damage.

- Diabetic Retinopathy : Induces significant vasodilation in retinal vessels.

- Thrombotic Events : Potentially reduces thrombus formation.

Mécanisme D'action

Vapiprost hydrochloride exerts its effects by antagonizing the thromboxane A2 receptor. Thromboxane A2 is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits these processes, leading to reduced platelet aggregation and vasodilation. This mechanism makes it effective in treating cardiovascular and respiratory diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

GR32191 : Un autre antagoniste du récepteur de la thromboxane A2 aux propriétés similaires.

Unicité

Le chlorhydrate de Vapiprost est unique par sa forte puissance et sa spécificité pour le récepteur de la thromboxane A2. Sa capacité à bloquer efficacement ce récepteur en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Vapiprost hydrochloride, also known as GR 32191, is a potent thromboxane A2 receptor antagonist that has garnered attention for its various biological activities, particularly in the context of inflammatory diseases and platelet aggregation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Vapiprost functions primarily as a thromboxane A2 receptor blocker , inhibiting the effects of thromboxane A2 (TXA2), which is involved in platelet aggregation and vasoconstriction. By blocking this receptor, Vapiprost can reduce platelet aggregation and relax vascular smooth muscle, making it a candidate for treating thrombotic conditions and inflammatory diseases.

Inhibition of Platelet Aggregation

Research indicates that Vapiprost effectively inhibits secondary aggregation and ATP release in human platelets stimulated by various agonists. The potency of this inhibition is reflected in its pA2 value, which is approximately 8.3, indicating strong antagonistic activity against the thromboxane A2 receptor .

| Parameter | Value |

|---|---|

| pA2 (platelet aggregation) | ~8.3 |

| Relaxation of vascular smooth muscle | pA2 = 7.9 - 10.3 |

Anti-Inflammatory Properties

Vapiprost has shown promise in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Its efficacy was demonstrated in animal models where it inhibited dextran sulfate sodium (DSS)-induced colitis in mice. The results indicated a significant reduction in inflammation and structural damage to the colon compared to controls .

Case Study: DSS-Induced Colitis Model

In a study examining the effects of Vapiprost on DSS-induced colitis:

- Experimental Setup : Mice were administered DSS to induce colitis, followed by treatment with Vapiprost.

- Findings : Histological examination revealed that the degree of inflammation and structural damage in the colon was markedly less in the Vapiprost-treated group compared to the DSS-only group.

| Group | Inflammation Score | Structural Damage |

|---|---|---|

| DSS Only | High | Severe |

| DSS + Vapiprost | Low | Mild |

Clinical Implications

The potential clinical applications of Vapiprost extend beyond IBD. Its ability to inhibit platelet aggregation suggests it could be beneficial for patients at risk of thrombotic events. Furthermore, its vasodilatory effects may provide therapeutic avenues for managing conditions characterized by vascular smooth muscle contraction.

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOBZRTZRQKKNC-UGNABIHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045689 | |

| Record name | Vapiprost hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87248-13-3 | |

| Record name | Vapiprost hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapiprost hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPIPROST HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.